N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

PI3K inhibitor Oncology Kinase selectivity

N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 451481-76-8) is a synthetic small molecule with the formula C25H26FN3O3S and a molecular weight of 467.56 g/mol. It belongs to the aryl sulfonamide class and is characterized by a sulfonyl-linked 4-phenylpiperazine moiety.

Molecular Formula C25H26FN3O3S
Molecular Weight 467.56
CAS No. 451481-76-8
Cat. No. B2849934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
CAS451481-76-8
Molecular FormulaC25H26FN3O3S
Molecular Weight467.56
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)F
InChIInChI=1S/C25H26FN3O3S/c1-2-19-8-6-7-11-24(19)27-25(30)22-18-21(12-13-23(22)26)33(31,32)29-16-14-28(15-17-29)20-9-4-3-5-10-20/h3-13,18H,2,14-17H2,1H3,(H,27,30)
InChIKeyFZOKXQYMKQWFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 451481-76-8): Compound Identity and Core Pharmacological Class


N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 451481-76-8) is a synthetic small molecule with the formula C25H26FN3O3S and a molecular weight of 467.56 g/mol . It belongs to the aryl sulfonamide class and is characterized by a sulfonyl-linked 4-phenylpiperazine moiety. Based on patent-derived evidence, this compound is primarily described as an inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme family, specifically showing activity against the PI3Kβ isoform, positioning it within a cohort of molecules targeting the PI3K/AKT/mTOR signaling pathway [1].

Why Generic Substitution of N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 451481-76-8) Carries Significant Risk Without Comparative Evidence


Substituting this compound with a structural analog from the same patent family or chemical class is fraught with risk due to the potential for significant shifts in kinase selectivity and potency. The specific combination of the 2-ethylphenyl, 2-fluoro, and 4-phenylpiperazin-1-yl-sulfonyl groups is a key determinant of its interaction with the PI3Kβ ATP-binding pocket [1]. Even minor modifications, such as altering the substitution on the N-phenyl ring or the sulfonyl-linked piperazine, can drastically alter the inhibition profile across PI3K isoforms (α, β, γ, δ), as is common for this class of inhibitors. Without direct comparative data for a proposed substitute, the downstream effects on target modulation in a specific biological model cannot be predicted, making generic interchange scientifically unsound and potentially costly for research programs [2].

Quantitative Differentiation Evidence for N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide


Potency Against PI3Kβ Enzymatic Activity

The compound demonstrates potent inhibition of the PI3Kβ isoform. Patent data indicates an IC50 of 2 nM against PI3Kβ in a biochemical assay [1]. While this provides a quantitative benchmark, a critical limitation is the absence of publicly available IC50 data from the same assay for the closest structural analogs (e.g., the 2-chlorophenyl or 4-methylpiperazine analogs) within the same patent family, preventing a direct selectivity or potency comparison.

PI3K inhibitor Oncology Kinase selectivity

Cellular Target Engagement in PTEN-Null Cell Lines

Functional target engagement is confirmed in a cellular context. The compound inhibited PI3Kβ-mediated AKT phosphorylation in PTEN-null human MDA-MB-468 breast cancer cells with an IC50 of 7 nM [1]. This cellular potency is consistent with its enzymatic activity. However, similar cellular data for key structural analogs, which would illuminate the impact of the N-(2-ethylphenyl) group on cell permeability or intracellular target engagement, is not reported in the same data source.

Cancer biology PTEN deficiency AKT phosphorylation

Inferred Selectivity Based on PI3K Isoform Inhibition Profile

Patent data indicates that while the compound is a potent PI3Kβ inhibitor, it also exhibits activity against other Class I PI3K isoforms. A related assay showed IC50 values of 2 nM, 7 nM, and 15 nM for PI3Kβ, PI3Kα, and PI3Kγ, respectively, as part of a broader kinase selectivity screening effort for this chemical series [1]. The limited selectivity over PI3Kα (<4-fold) is a notable characteristic. This contrasts with certain other PI3Kβ-selective inhibitors reported in the literature which can achieve >100-fold selectivity over PI3Kα.

Isoform selectivity PI3Kα PI3Kγ

Strategic Application Scenarios for N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide Based on Current Evidence


Hunting for Dual PI3Kα/β Inhibition in PTEN-Deficient Cancer Models

Based on its sub-10 nM potency against both PI3Kα and PI3Kβ isoforms [1], this compound is best positioned as a research tool for exploring the therapeutic hypothesis of dual α/β inhibition. This is particularly relevant in PTEN-deficient tumor models where both isoforms are implicated in driving PI3K pathway activation. Its use is indicated when the research goal is to avoid the potentially toxic effects of full pan-PI3K or PI3Kδ inhibition, differentiating it from broader-spectrum inhibitors like copanlisib.

Negative Control or Validation Tool for PI3Kβ-Selective Probe Molecules

The compound's limited selectivity window (<4-fold over PI3Kα) [1] makes it a valuable comparator or negative control in studies using highly selective PI3Kβ probes. By comparing the phenotypic outcomes of this compound with a >100-fold selective PI3Kβ inhibitor, researchers can rigorously assign a biological function specifically to PI3Kβ.

Structure-Activity Relationship (SAR) Starting Point for Metabolic Stability Optimization

Given the known metabolic liabilities of the sulfonyl piperazine motif and the 2-ethylphenyl group, this compound can serve as a core scaffold for medicinal chemistry programs aimed at improving oral bioavailability or CNS penetration. Procurement of this specific compound allows researchers to benchmark new analogs against a characterized baseline in terms of potency and selectivity, facilitating a rational, data-driven optimization process.

Quote Request

Request a Quote for N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.